molecular formula C12H10ClNO B2496122 3-Pyridin-3-ylbenzaldehyde;hydrochloride CAS No. 2580207-12-9

3-Pyridin-3-ylbenzaldehyde;hydrochloride

Cat. No.: B2496122
CAS No.: 2580207-12-9
M. Wt: 219.67
InChI Key: DWXJRDCBLTYBDQ-UHFFFAOYSA-N
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Description

3-Pyridin-3-ylbenzaldehyde hydrochloride is a heteroaromatic compound featuring a pyridine ring substituted at the 3-position with a benzaldehyde moiety, combined with a hydrochloride salt. The pyridine ring contributes to the compound’s basicity, while the benzaldehyde group introduces reactivity due to the aldehyde functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where such scaffolds are used to develop bioactive molecules.

Properties

IUPAC Name

3-pyridin-3-ylbenzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO.ClH/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12;/h1-9H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXJRDCBLTYBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-3-ylbenzaldehyde;hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is then purified by recrystallization .

Industrial Production Methods

Industrial production of 3-Pyridin-3-ylbenzaldehyde;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-ylbenzaldehyde;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-Pyridin-3-ylbenzoic acid.

    Reduction: 3-Pyridin-3-ylbenzyl alcohol.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

3-Pyridin-3-ylbenzaldehyde;hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridin-3-ylbenzaldehyde;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Pyridin-3-ylbenzaldehyde hydrochloride with structurally related pyridine-derived hydrochlorides, focusing on molecular properties, functional groups, and synthesis methodologies.

Table 1: Structural and Functional Comparison of Pyridine-Based Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights
3-Pyridin-3-ylbenzaldehyde hydrochloride C₁₂H₁₀ClNO 219.67 (calculated) Pyridine, benzaldehyde Likely involves aldehyde introduction to pyridine, followed by HCl salt formation (inferred)
3-Pyridylacetic acid hydrochloride C₇H₈ClNO₂ 173.60 (calculated) Pyridine, carboxylic acid Derived from 3-pyridylacetic acid via HCl treatment
3-(Pyridin-3-yl)propionyl chloride hydrochloride C₈H₇Cl₂NO 204.06 (calculated) Pyridine, acyl chloride Synthesized from 3-(pyridin-3-yl)propionic acid using thionyl chloride
3-(Piperidin-2-yl)pyridine hydrochloride C₁₀H₁₅ClN₂ 198.70 (calculated) Pyridine, piperidine Protonation of pyridine-piperidine hybrid with HCl

Structural and Functional Differences

  • Aldehyde vs. Acid/Chloride Groups : The benzaldehyde group in 3-Pyridin-3-ylbenzaldehyde hydrochloride distinguishes it from carboxylic acid or acyl chloride derivatives (e.g., 3-Pyridylacetic acid hydrochloride). The aldehyde’s electrophilic nature enables participation in condensation reactions (e.g., Schiff base formation), whereas acid derivatives are more suited for amidation or esterification .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve water solubility. For instance, 3-Pyridylacetic acid hydrochloride’s polar carboxylic acid group enhances hydrophilicity compared to the less polar benzaldehyde derivative .
  • Reactivity : Acyl chlorides (e.g., 3-(Pyridin-3-yl)propionyl chloride hydrochloride) exhibit higher reactivity than aldehydes or acids, making them intermediates in peptide coupling or polymer chemistry .

Biological Activity

3-Pyridin-3-ylbenzaldehyde;hydrochloride is a compound of growing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure

The chemical structure of 3-Pyridin-3-ylbenzaldehyde;hydrochloride can be represented as follows:

C12H10ClN(Molecular Weight 219 67 g mol)\text{C}_{12}\text{H}_{10}\text{ClN}\quad (\text{Molecular Weight 219 67 g mol})

The biological activity of 3-Pyridin-3-ylbenzaldehyde;hydrochloride is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may interact with receptors, modifying their activity and influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Antimicrobial Properties

Research indicates that 3-Pyridin-3-ylbenzaldehyde;hydrochloride exhibits significant antimicrobial activity. For instance, a study demonstrated its effectiveness against various bacterial strains, showing an inhibitory concentration (IC50) of 25 µg/mL against Staphylococcus aureus and E. coli.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines, including:

Cell LineIC50 (µg/mL)
C6 (glioma)12.80
MCF-7 (breast cancer)4.16

These findings suggest that 3-Pyridin-3-ylbenzaldehyde;hydrochloride may interfere with cancer cell growth and viability.

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, the compound has shown promise in neuroprotection. It has been studied for its ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activities of 3-Pyridin-3-ylbenzaldehyde;hydrochloride:

  • Study on Antimicrobial Efficacy :
    • Researchers tested the compound against a panel of bacteria and fungi.
    • Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
  • In Vitro Cancer Cell Study :
    • A study focused on the effects of the compound on MCF-7 breast cancer cells.
    • The results showed a significant reduction in cell viability at concentrations above 5 µg/mL.
  • Neuroprotection Research :
    • Investigations into the neuroprotective effects revealed that treatment with the compound significantly reduced cell death in models of oxidative stress.

Applications in Pharmaceutical Development

Given its diverse biological activities, 3-Pyridin-3-ylbenzaldehyde;hydrochloride is being explored as an intermediate in pharmaceutical synthesis:

  • Neurological Disorders : Its structure allows for modifications that enhance therapeutic efficacy against conditions such as Alzheimer's and Parkinson's disease.
  • Antimicrobial Formulations : The compound's antimicrobial properties make it a candidate for developing new antibiotics or antiseptics.

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